molecular formula C9H10ClFO2S B13463348 4-Fluoro-2-(propan-2-yl)benzene-1-sulfonyl chloride

4-Fluoro-2-(propan-2-yl)benzene-1-sulfonyl chloride

Cat. No.: B13463348
M. Wt: 236.69 g/mol
InChI Key: USMWUOJCJQSUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(propan-2-yl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClFO2S. It is a derivative of benzene, featuring a sulfonyl chloride group, a fluorine atom, and an isopropyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(propan-2-yl)benzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 4-fluoro-2-(propan-2-yl)benzene with chlorosulfonic acid, followed by the conversion of the resulting sulfonic acid to the sulfonyl chloride using thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control can optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(propan-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed

    Sulfonamides: Formed from reactions with amines.

    Sulfones: Formed from reduction reactions.

    Sulfonic Acids: Formed from oxidation reactions.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(propan-2-yl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-(propan-2-yl)benzene-1-sulfonyl chloride is unique due to the presence of both the fluorine atom and the isopropyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity and the properties of the products formed from its reactions .

Properties

Molecular Formula

C9H10ClFO2S

Molecular Weight

236.69 g/mol

IUPAC Name

4-fluoro-2-propan-2-ylbenzenesulfonyl chloride

InChI

InChI=1S/C9H10ClFO2S/c1-6(2)8-5-7(11)3-4-9(8)14(10,12)13/h3-6H,1-2H3

InChI Key

USMWUOJCJQSUDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)F)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.